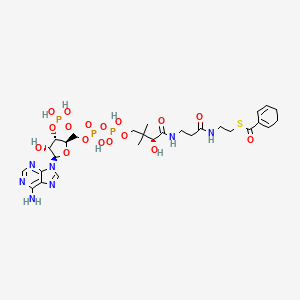
Cyclohexa-1,5-diene-1-carbonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-1,5-diene-1-carbonyl-CoA is a 2-enoyl-CoA. It derives from a cyclohexa-1,5-diene-1-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Role in Anaerobic Aromatic Metabolism
Cyclohexa-1,5-diene-1-carbonyl-CoA serves as a crucial intermediate in the anaerobic degradation of aromatic compounds. It is produced from benzoyl-CoA through the action of ATP-dependent benzoyl-CoA reductase. This transformation is pivotal for bacteria that metabolize aromatic substrates under anoxic conditions.
- Metabolic Pathway : The compound is involved in the benzoyl-CoA degradation pathway, which includes a series of β-oxidation-like reactions leading to ring cleavage and further degradation of aromatic compounds. This pathway is essential for bacteria such as Thauera aromatica and G. metallireducens, which utilize this compound during the breakdown of benzoate and other aromatic compounds .
Enzymatic Reactions
The conversion of this compound into other metabolites is facilitated by specific enzymes known as hydratases. These enzymes catalyze the hydration of this compound to produce 6-hydroxycyclohexenoyl-CoA.
- Enzyme Specificity : Research has identified various hydratases across different bacterial species, including Rhodopseudomonas palustris and Syntrophus aciditrophicus. These enzymes exhibit high specificity for this compound and play a critical role in anaerobic aromatic metabolism .
Table 1: Enzymatic Activity of this compound Hydratases
| Bacterial Species | Enzyme Activity (μmol mg⁻¹ min⁻¹) | Substrate Used |
|---|---|---|
| Thauera aromatica | 2.5 | Dienoyl-CoA |
| G. metallireducens | 550 | Dienoyl-CoA |
| Syntrophus aciditrophicus | High | Benzoate |
Biotechnological Applications
The metabolic pathways involving this compound have potential applications in bioremediation and biotransformation processes.
- Bioremediation : The ability of certain bacteria to degrade aromatic compounds using this compound could be harnessed for environmental cleanup efforts. By employing these microorganisms in contaminated sites, it may be possible to effectively reduce the concentration of harmful aromatic pollutants .
- Biotransformation : The enzymatic pathways that utilize this compound can also be explored for synthesizing valuable chemical intermediates or biofuels from renewable resources.
Case Study 1: Thauera aromatica
In a study focusing on Thauera aromatica, researchers demonstrated that this bacterium effectively utilizes this compound as part of its anaerobic metabolism of benzoate. The specific hydratase enzyme was purified and characterized, revealing its role in converting dienoyl-CoA to more polar products .
Case Study 2: G. metallireducens
Another study highlighted the metabolic capabilities of G. metallireducens, which showed significant hydratase activity when grown on benzoate. The findings indicated that this organism could efficiently convert this compound into downstream metabolites essential for its growth under anaerobic conditions .
Eigenschaften
Molekularformel |
C28H42N7O17P3S |
|---|---|
Molekulargewicht |
873.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,5-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4,6-7,14-15,17,20-22,26,37-38H,3,5,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
IHXBZDHPKCDGKN-TYHXJLICSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















